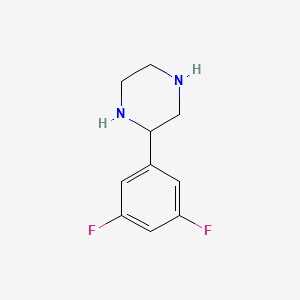

2-(3,5-Difluorophenyl)piperazine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3,5-difluorophenyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F2N2/c11-8-3-7(4-9(12)5-8)10-6-13-1-2-14-10/h3-5,10,13-14H,1-2,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCDPZMVOVFAINN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C2=CC(=CC(=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 3,5 Difluorophenyl Piperazine

Established Synthetic Routes to the 2-(3,5-Difluorophenyl)piperazine Core Structure

The construction of the this compound scaffold can be achieved through various established synthetic strategies. These methods primarily involve the formation of the piperazine (B1678402) ring and the subsequent or concurrent introduction of the 3,5-difluorophenyl moiety.

Classical Piperazine Ring Formation Strategies

Traditional methods for piperazine ring synthesis often rely on the condensation of ethylenediamine (B42938) or its derivatives with a suitable dielectrophile. One of the earliest and most straightforward approaches involves the reaction of an N-substituted ethylenediamine with a 1,2-dihaloethane. However, for the synthesis of 2-substituted piperazines, a more common strategy involves the cyclization of a pre-formed diamine precursor. For instance, the reaction of bis(2-chloroethyl)amine (B1207034) with an appropriate amine can lead to the formation of the piperazine ring. nih.gov

Another classical approach is the reductive amination of a diketone with an amine, though this is less direct for producing unsymmetrically substituted piperazines like the target compound. A more relevant classical method involves the cyclization of a diamine precursor, which can be synthesized from readily available starting materials such as amino acids.

Introduction of the 3,5-Difluorophenyl Moiety

The introduction of the 3,5-difluorophenyl group is a critical step in the synthesis of the target molecule. This is most commonly achieved through nucleophilic aromatic substitution (SNA_r) or, more efficiently, through modern cross-coupling reactions.

One of the most powerful and widely used methods for this transformation is the Buchwald-Hartwig amination . wikipedia.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between an aryl halide (or triflate) and an amine. In the context of this compound synthesis, this would typically involve the reaction of 1-bromo-3,5-difluorobenzene (B42898) or 1-iodo-3,5-difluorobenzene with a suitable piperazine synthon, such as a mono-protected piperazine (e.g., N-Boc-piperazine). The reaction is carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. researchgate.netnih.gov

A plausible synthetic route would be the reaction of 1-bromo-3,5-difluorobenzene with piperazine. To control the reaction and avoid the formation of the disubstituted product, a large excess of piperazine can be used, or a mono-protected piperazine can be employed followed by a deprotection step. researchgate.net

Another approach is the reductive amination of a suitable carbonyl compound. For instance, the reductive amination of 3,5-difluorophenylglyoxal with a protected ethylenediamine derivative could, in principle, lead to the desired piperazine ring after cyclization and deprotection. More commonly, reductive amination is used to introduce substituents onto a pre-formed piperazine ring. mdpi.comorganic-chemistry.org For the synthesis of the core structure, a continuous-flow process involving the DIBAL-H reduction of an ester to an aldehyde followed by reductive amination with a piperazine derivative has been reported for analogous compounds. mdpi.com

Role of Specific Catalysts and Ligands in Coupling Reactions

The success of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst and ligand. The palladium source is typically a palladium(0) or palladium(II) precursor, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate). beilstein-journals.org

The ligands play a crucial role in stabilizing the palladium catalyst, promoting oxidative addition and reductive elimination, and preventing side reactions. For the coupling of aryl halides with amines, bulky, electron-rich phosphine ligands are generally preferred. A variety of ligands have been developed for the Buchwald-Hartwig amination, and the optimal choice often depends on the specific substrates.

| Catalyst System Component | Examples | Role in the Reaction |

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of the active Pd(0) catalyst. |

| Phosphine Ligands | P(t-Bu)₃, XPhos, SPhos, RuPhos, BINAP | Stabilize the palladium center, facilitate oxidative addition and reductive elimination, and influence the reaction's scope and efficiency. nih.govethz.ch |

| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ | Activates the amine and facilitates the deprotonation of the intermediate palladium-amine complex. researchgate.net |

For the synthesis of 2-arylpiperazines, catalyst systems involving ligands like (±)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) have been shown to be effective. ethz.ch The choice of base is also critical, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or potassium carbonate (K₂CO₃) being commonly used. researchgate.net

Advanced Synthetic Approaches for Enantiomerically Pure this compound

The biological activity of chiral molecules often resides in a single enantiomer. Therefore, the development of synthetic methods to produce enantiomerically pure this compound is of paramount importance.

Asymmetric Synthesis Methodologies

Asymmetric synthesis aims to create a chiral molecule from an achiral starting material, yielding an excess of one enantiomer. Several strategies can be employed to achieve this for 2-substituted piperazines.

One approach involves the asymmetric hydrogenation of a prochiral precursor, such as a substituted pyrazine. Iridium-catalyzed asymmetric hydrogenation of pyrazines has been shown to produce a range of chiral piperazines with high enantioselectivity. researchgate.net

Another powerful method is the palladium-catalyzed asymmetric allylic alkylation of differentially N-protected piperazin-2-ones. This allows for the synthesis of highly enantioenriched piperazin-2-ones, which can then be reduced to the corresponding chiral piperazines. nih.govcaltech.edu

Enzymatic methods, such as reductive amination using imine reductases (IREDs) , also offer a green and highly selective route to chiral amines and piperazines. These enzymes can catalyze the formation of chiral piperazines from diamine and dicarbonyl substrates with high conversion and enantiomeric excess. rsc.org

Chiral Auxiliary-Based Approaches

A widely used strategy for asymmetric synthesis involves the temporary incorporation of a chiral auxiliary into the substrate. The chiral auxiliary directs the stereochemical outcome of a subsequent reaction, and is then removed to yield the enantiomerically enriched product.

For the synthesis of chiral 2-substituted piperazines, a common approach starts with a chiral amino acid. The inherent chirality of the amino acid is used to control the stereochemistry of the newly formed stereocenter. For example, a synthetic route starting from an α-amino acid can yield enantiomerically pure 2-substituted piperazines in a few steps. rsc.org

A specific example of a chiral auxiliary-based synthesis involves the stereoselective alkylation of 2-oxopiperazines. The chiral auxiliary attached to one of the nitrogen atoms directs the approach of an electrophile to the opposite face of the enolate, leading to a diastereomerically enriched product. Subsequent removal of the chiral auxiliary and reduction of the keto group would yield the enantiopure piperazine. researchgate.net

Another strategy involves the use of chiral sulfinylimines derived from a chiral auxiliary like Ellman's auxiliary. Diastereoselective nucleophilic addition to these imines can establish the desired stereocenter, which is then incorporated into the piperazine ring. nih.gov

| Chiral Auxiliary/Reagent | Application in Asymmetric Synthesis |

| Chiral Amino Acids | Used as starting materials to introduce chirality into the piperazine scaffold. rsc.orgnih.gov |

| Evans Oxazolidinones | Can be used to control stereochemistry in alkylation reactions of precursors to the piperazine ring. |

| (R)-Phenylglycinol | Employed as a chiral auxiliary in the synthesis of chiral 2-methylpiperazine (B152721) via a protected 2-oxopiperazine intermediate. nih.gov |

| Ellman's Auxiliary | Used to form chiral sulfinylimines, which undergo diastereoselective nucleophilic additions. nih.gov |

By employing these advanced synthetic methodologies, it is possible to access enantiomerically pure this compound, a key building block for the discovery and development of new chiral drugs.

Enantioselective Catalysis in Piperazine Derivatization

The development of enantioselective catalytic methods is crucial for accessing specific stereoisomers of this compound derivatives, which often exhibit distinct pharmacological activities. While direct enantioselective functionalization of the this compound core is a developing area, related studies on similar piperazine-containing structures provide valuable insights.

One prominent strategy involves the use of chiral catalysts to control the stereochemistry of reactions at the piperazine ring. For instance, palladium-catalyzed asymmetric allylic alkylation has been successfully employed for the synthesis of highly enantioenriched tertiary piperazin-2-ones. caltech.edu These intermediates can then be reduced to the corresponding chiral piperazines. caltech.edu This methodology demonstrates the potential for introducing chiral substituents at the nitrogen atoms of the piperazine ring with high enantioselectivity.

Furthermore, enantioselective catalysis has been explored in the context of modifying substituents attached to the piperazine ring. For example, light-driven enantioselective catalytic remote perfluoroalkylation of α-branched enals has been achieved using catalysts that incorporate fluorinated aryl motifs, such as 3,5-difluorophenyl groups. nih.gov Although this example does not directly involve the derivatization of this compound itself, it highlights the utility of the 3,5-difluorophenyl group in influencing the stereochemical outcome of a reaction. The study found that catalysts bearing this motif improved reaction yields, although enantioselectivity remained a challenge that was addressed by modifying other parts of the catalyst structure. nih.gov

Derivatization Strategies for this compound

The inherent nucleophilicity of the two nitrogen atoms in the piperazine ring of this compound makes it a prime candidate for a wide array of derivatization reactions. These modifications are instrumental in modulating the compound's physicochemical properties and biological activity.

N-Alkylation and N-Acylation Reactions on Piperazine Nitrogens

N-alkylation and N-acylation are fundamental transformations for elaborating the this compound scaffold. The secondary amine in the piperazine ring readily participates in these reactions.

N-Alkylation involves the reaction of the piperazine with alkyl halides or other electrophiles. This can be achieved under basic conditions to yield N-alkylated derivatives. For example, piperazines can be alkylated with reagents like 1-bromo-3-chloropropane. This straightforward approach allows for the introduction of a wide variety of alkyl chains and functionalized fragments onto the piperazine nitrogen. A general method for preparing 1,4-disubstituted piperazines involves the use of quaternary N-aryl-1,4-diazabicyclo[2.2.2]octane salts. mdpi.com

N-Acylation is another common derivatization strategy, where the piperazine nitrogen reacts with acylating agents such as acyl chlorides or anhydrides. This reaction is often performed in the presence of a base to neutralize the acid byproduct. For instance, various substituted benzoyl chlorides can be used to introduce arylcarboxamide functionalities. nih.gov This method is frequently employed in the synthesis of biologically active molecules.

A variety of N-substituted piperazine derivatives have been synthesized through these methods, leading to compounds with diverse pharmacological profiles. The choice of the alkylating or acylating agent is critical in determining the final properties of the molecule.

Introduction of Diverse Chemical Functionalities on the Piperazine Ring

Beyond simple alkylation and acylation, a broad spectrum of chemical functionalities can be introduced onto the piperazine ring to create novel derivatives. The piperazine moiety is a versatile scaffold for building complex molecules.

One approach is the Mannich reaction , which involves the aminoalkylation of a compound containing an active hydrogen with formaldehyde (B43269) and a secondary amine like piperazine. This reaction has been used to synthesize new derivatives of 1-piperazinomethylisatins. researchgate.net

Another strategy is the introduction of heterocyclic rings. For example, this compound can be reacted with chloro-substituted heterocycles, such as pyrimidines, in nucleophilic aromatic substitution (SNAr) reactions to form N-heteroaryl derivatives. researchgate.net The electron-withdrawing nature of the heterocycle facilitates this substitution.

The piperazine ring can also be incorporated into larger, more complex structures through multi-component reactions. For instance, the Kabachnik-Fields reaction allows for the synthesis of α-aminophosphonates by reacting an amine, an aldehyde, and a phosphite. farmaciajournal.com

Furthermore, the piperazine ring itself can be constructed as part of a larger synthetic sequence. For example, the reaction of an appropriate aniline (B41778) with bis-(2-haloethyl)amine can form the piperazine ring, which can then be further functionalized. mdpi.com

The following table summarizes some examples of functionalities introduced onto the piperazine ring:

| Reaction Type | Reagents | Resulting Functionality |

| N-Alkylation | Alkyl halides | N-Alkyl group |

| N-Acylation | Acyl chlorides | N-Acyl group |

| Mannich Reaction | Formaldehyde, Isatin | N-Piperazinomethylisatin |

| Nucleophilic Aromatic Substitution | Chloro-substituted heterocycles | N-Heteroaryl group |

| Kabachnik-Fields Reaction | Aldehyde, Phosphite | α-Aminophosphonate |

Modifications and Substitutions on the 3,5-Difluorophenyl Ring System

While derivatization of the piperazine ring is more common, modifications to the 3,5-difluorophenyl ring can also be explored to fine-tune the properties of the molecule. The fluorine atoms on the phenyl ring influence the electronic properties and can direct further substitutions.

Systematic modifications of the phenylpiperazine ring in related compounds have shown that substitutions at various positions can significantly impact biological activity. nih.gov For example, the introduction of chloro, bromo, cyano, methyl, or methoxy (B1213986) groups at different positions on the phenyl ring of a series of benzamides led to notable changes in their potency. nih.gov

Although direct modification of the 3,5-difluorophenyl ring of this compound is less commonly reported, the principles of electrophilic aromatic substitution could be applied. The fluorine atoms are deactivating and ortho-, para-directing, which would guide the introduction of new substituents. However, the reactivity of the phenyl ring would be reduced due to the electron-withdrawing nature of the fluorine atoms.

Reaction Optimization and Process Development for this compound Synthesis

The efficient and scalable synthesis of this compound is crucial for its application in drug discovery and development. Optimization of reaction conditions and process development are key to maximizing yield, purity, and cost-effectiveness.

The synthesis of 1-(3,5-difluorophenyl)piperazine (B70331) hydrochloride, a closely related compound, typically involves the reaction of 3,5-difluoroaniline (B1215098) with piperazine. Optimization of this process would involve screening different solvents, bases, temperatures, and reaction times to achieve the highest possible yield and purity while minimizing side products. For large-scale production, factors such as the cost of starting materials, ease of purification, and safety considerations become paramount.

In the synthesis of complex molecules containing the this compound moiety, optimization of each synthetic step is critical. For example, in a multi-step synthesis, the choice of protecting groups for the piperazine nitrogens can be crucial. The Boc (tert-butyloxycarbonyl) group is a common choice as it can be readily introduced and removed under specific conditions. nih.gov

The following table highlights key parameters that are typically optimized in the synthesis of piperazine-containing compounds:

| Parameter | Considerations |

| Solvent | Solubility of reactants, reaction rate, ease of removal |

| Base | Strength, solubility, cost, ease of removal |

| Temperature | Reaction rate, side product formation |

| Reaction Time | Conversion of starting materials, prevention of product degradation |

| Catalyst | Activity, selectivity, loading, cost |

| Purification Method | Crystallization, chromatography, extraction |

By systematically varying these parameters, a robust and efficient process for the synthesis of this compound and its derivatives can be developed.

Structure Activity Relationship Sar Studies Centered on 2 3,5 Difluorophenyl Piperazine

Impact of Piperazine (B1678402) N-Substitution on Biological Activity Profiles

The piperazine ring contains two nitrogen atoms, N1 and N4, which serve as key points for chemical modification. tandfonline.com Substitutions at these positions profoundly influence the resulting compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. The nature of the substituent, whether a simple alkyl group, an aromatic ring, or a more complex heterocyclic system, can dramatically alter the molecule's interaction with its biological target. tandfonline.comnih.gov

For instance, in the development of HIV-1 protease inhibitors, modifications at the N4 position of a piperazine core were explored. The introduction of various substituents led to a range of potencies. A key interaction involves the N1 amine of the piperazine forming a crucial bond with the catalytic aspartate residues (Asp-25A and Asp-25B) of the enzyme. nih.govosti.gov

In another context, studies on 1,2-benzothiazine derivatives designed as potential anticancer agents showed that the nature of the substituent on the phenylpiperazine moiety was critical for cytotoxicity. nih.gov Compounds with a 3,4-dichlorophenyl or a 3-trifluoromethylphenyl group on the piperazine nitrogen exhibited higher cytotoxicity against MCF7 cancer cells compared to those with a 4-fluorophenyl substituent. nih.gov This highlights how N-aryl substitution on the piperazine ring can tune the biological activity.

Similarly, in the design of ligands for the synaptic vesicle protein 2A (SV2A), various substitutions on a pyridinylmethyl group attached to the piperazine-like pyrrolidinone core were investigated. Replacing a methyl group with halogens on the pyridine (B92270) ring resulted in a clear trend in binding affinity, with iodine and bromine substitution yielding the most potent compounds. acs.org

Table 1: Impact of N-Substitution on Biological Activity

| Core Scaffold | N-Substituent | Biological Target/Activity | Key Finding | Reference |

|---|---|---|---|---|

| Piperazine Sulfonamide | Bicyclic sulfonamide core formation | HIV-1 Protease Inhibition | The designed piperazine sulfonamide core displaces a bridging water molecule to bind directly to flap residues (Ile50A/B) of the enzyme, significantly increasing affinity. | nih.gov |

| 1,2-Benzothiazine | 4-(3,4-dichlorophenyl)piperazinyl | Anticancer (MCF7 cells) | Showed stronger cytotoxicity towards cancer cells than derivatives with a 4-fluorophenylpiperazinyl group. | nih.gov |

| 4-(3,5-difluorophenyl)pyrrolidin-2-one | 3-Iodo-pyridin-4-ylmethyl | SV2A Binding Affinity (Ki) | Substitution with iodine on the pyridinylmethyl moiety resulted in one of the most potent compounds in the series (Ki = 5.1 nM). | acs.org |

| 4-(3,5-difluorophenyl)pyrrolidin-2-one | 3-Fluoro-pyridin-4-ylmethyl | SV2A Binding Affinity (Ki) | Fluorine substitution led to lower affinity (Ki = 23 nM) compared to larger halogens. | acs.org |

Stereochemical Influence of the 2-Position on Pharmacological Interactions

Chirality plays a pivotal role in the interaction between a drug molecule and its biological target. For 2-substituted piperazine derivatives, the stereochemistry at the C2 position can be a critical determinant of biological activity. The differential spatial arrangement of the substituent in the (R) and (S) enantiomers often leads to significant differences in binding affinity and efficacy.

A clear example of this is seen in the development of novel HIV-1 protease inhibitors. In a series of compounds built around a piperazine sulfonamide core, the stereochemistry at the 2-position of the piperazine, which bears the 3,5-difluorophenyl group, was found to be crucial. Modeling studies and subsequent crystallographic data confirmed that the (S)-configuration was preferred for optimal binding to the HIV-1 protease. nih.govosti.gov The (S)-enantiomer adopted a lower energy conformation within the enzyme's active site, leading to significantly higher binding affinity compared to the corresponding (R)-enantiomer. nih.gov This preference underscores the highly specific three-dimensional requirements of the enzyme's binding pocket.

Role of 3,5-Difluorophenyl Substituents in Ligand-Target Recognition

The 3,5-difluorophenyl group is not merely a passive structural component; its fluorine substituents actively participate in and influence ligand-target recognition. The introduction of fluorine atoms at the meta positions of the phenyl ring alters the electronic properties of the ring and provides specific interaction points. tandfonline.com

Spatial and Electronic Contributions of the Difluorophenyl Moiety to SAR

The 3,5-difluorophenyl group contributes to the structure-activity relationship through both its spatial (steric) and electronic properties.

Spatial Contributions: The van der Waals radius of a fluorine atom is only slightly larger than that of a hydrogen atom. tandfonline.com This means that replacing hydrogens with fluorines at the 3 and 5 positions does not significantly increase the steric bulk of the phenyl ring. This allows the fluorinated compound to occupy a similar binding pocket as its non-fluorinated counterpart while benefiting from the altered electronic properties. tandfonline.com This "steric mimicry" is a common strategy in medicinal chemistry to enhance binding affinity without causing steric clashes. tandfonline.com

Electronic Contributions: The primary electronic contribution comes from the high electronegativity of the fluorine atoms. The strong electron-withdrawing nature of the C-F bond polarizes the phenyl ring, creating a more electron-deficient (positive) region on the ring itself and influencing the charge distribution across the entire molecule. researchgate.net In some ruthenium complexes, for example, the introduction of a 3,5-difluorophenyl substituent was shown to facilitate the metal-to-ligand charge-transfer process, and theoretical calculations indicated that the lowest unoccupied molecular orbital (LUMO) was distributed on the 3,5-difluorophenyl-substituted ligand. researchgate.net This ability to modulate molecular orbitals and charge distribution is a key factor in how the moiety influences ligand-target interactions. The increased metabolic stability due to the strength of the C-F bond compared to a C-H bond is another significant advantage. tandfonline.com

Correlation of Structural Features with Specific Biological Mechanisms

The specific structural features of 2-(3,5-difluorophenyl)piperazine derivatives can be directly correlated with their mechanisms of action at a molecular level.

In the case of HIV-1 protease inhibitors, the combination of features leads to a highly potent molecule. The mechanism involves:

The N1-amine of the piperazine ring forms a critical hydrogen bond interaction with the catalytic dyad (Asp25A/Asp25B) of the enzyme. nih.govosti.gov

The (S)-stereochemistry at the C2 position orients the 3,5-difluorophenyl group optimally to fit within a specific hydrophobic pocket of the enzyme. nih.gov

The 3,5-difluorophenyl group itself, through favorable electronic and hydrophobic interactions, enhances the binding affinity. nih.govtandfonline.com

A sulfonamide group, when incorporated into the piperazine ring, can displace a bridging water molecule to interact directly with the "flap" residues (Ile50A/Ile50B) of the protease, further anchoring the inhibitor in the active site. nih.govosti.gov

This synergistic effect of multiple optimized structural features results in an inhibitor with picomolar binding affinity and potent antiviral activity. nih.gov

For ligands targeting the SV2A protein, the 3,5-difluorophenyl group is part of a core structure that provides high baseline affinity. The SAR studies then focus on substitutions on the N-alkyl moiety to fine-tune this affinity. The electronic and steric properties of substituents on the N-pyridinylmethyl group directly correlate with binding affinity, suggesting that this part of the molecule explores a specific sub-pocket of the SV2A binding site where size and electronegativity are key determinants of interaction strength. acs.org

Pharmacological and Biochemical Investigations of 2 3,5 Difluorophenyl Piperazine Analogues

In Vitro Receptor Binding Affinity Profiling

The interaction of 2-(3,5-Difluorophenyl)piperazine analogues with a range of neurotransmitter receptors has been a primary focus of research. The substitution pattern on the phenyl ring, including the position and nature of halogen atoms, significantly influences the binding affinity and selectivity of these compounds.

Analogues of phenylpiperazine have been extensively evaluated for their affinity towards dopamine (B1211576) D2-like receptor subtypes (D2, D3, and D4), which are key targets for antipsychotic medications. The affinity of these compounds is highly dependent on the substitution on the phenyl ring and the nature of the linker and terminal amide or aryl group.

For instance, a series of N-(2,3-dichlorophenyl)piperazine analogues showed high affinity for the D3 receptor, with Ki values ranging from 0.3 to 0.9 nM, compared to their lower affinity for D2 receptors (Ki = 40 to 53 nM). nih.gov This highlights a preference for the D3 subtype. The close structural relative, 2,3-dichlorophenylpiperazine (DCPP), a metabolite of aripiprazole (B633), has been identified as a partial agonist at both D2 and D3 receptors. wikipedia.org

Modification of the phenylpiperazine structure has been a strategy to enhance selectivity. In one study, replacing a methoxyl group with a fluorine atom on the phenyl ring of a spiro-dione piperazine (B1678402) analogue resulted in a 13-fold decrease in affinity for the D2 receptor while maintaining affinity for the D3 receptor. acs.org Further structural modifications, such as the introduction of a methyl group on the linker, could decrease D3 receptor affinity while preserving high affinity for other targets. acs.org

Research into piperazinylalkylisoxazolines demonstrated that introducing an alkoxy group at the ortho-position of the phenyl ring was beneficial for high binding affinity at D3 and D4 receptors, with significant selectivity over the D2 receptor. koreascience.kr For example, specific analogues showed D3 affinity (IC50) as low as 4.0 nM with 118-fold selectivity over D2, and D4 affinity of 4.0 nM with 118-fold selectivity over D2. koreascience.kr

Table 1: Dopamine Receptor Binding Affinities of Selected Phenylpiperazine Analogues

| Compound | D2 Ki (nM) | D3 Ki (nM) | D4 Ki (nM) | Reference |

|---|---|---|---|---|

| N-(2,3-dichlorophenyl)piperazine analogue 12b | 40 | 0.9 | - | nih.gov |

| N-(2,3-dichlorophenyl)piperazine analogue 12c | 53 | 0.3 | - | nih.gov |

| NGB 2904 (2,3-dichlorophenylpiperazine derivative) | 112 | 2.0 | - | epa.gov |

| Compound 29 (NGB 2904 analogue) | 93.3 | 0.7 | - | epa.gov |

| Piperazinylalkylisoxazoline 6e | 1440 (IC50) | 5 (IC50) | 23 (IC50) | koreascience.kr |

| Piperazinylalkylisoxazoline 6h | 470 (IC50) | 4 (IC50) | 4 (IC50) | koreascience.kr |

Phenylpiperazine derivatives are well-known for their interactions with serotonin (B10506) (5-HT) receptors. The 3,5-difluoro substitution pattern is thought to enhance binding specificity by allowing for π-π stacking with aromatic residues in receptor pockets.

Many arylpiperazine analogues show high affinity for the 5-HT1A receptor. nih.govnih.gov For example, N-(2,3-dichlorophenyl)piperazine analogues that bound potently to D3 receptors also displayed high affinity for 5-HT1A receptors. nih.gov Similarly, studies on fluoro-analogues of spiro-dione piperazines showed that while a 2-fluoro substitution maintained high affinity for α1d-AR and D3 receptors, it decreased affinity for 5-HT1A receptors by 16-fold. acs.org The unsubstituted phenyl analogue in a series of 3,5-dioxo-(2H,4H)-1,2,4-triazine derivatives showed a Ki of 2.5 nM for the 5-HT1A receptor. nih.gov

Regarding the 5-HT2B receptor, research on hybrid analogues containing trifluoromethylphenylpiperazine (TFMPP) and methylenedioxybenzylpiperazine (MDBP) structures revealed that all tested regioisomers had significant binding affinity for 5-HT2B receptors. oup.com This was in contrast to their binding at 5-HT1A receptors, where the addition of the MDBP substituent was generally detrimental. oup.com

Table 2: Serotonin Receptor Binding Affinities of Selected Phenylpiperazine Analogues

| Compound | Receptor Subtype | Binding Affinity Ki (nM) | Reference |

|---|---|---|---|

| 3-TFMPP | 5-HT1A | 288 | oup.com |

| Compound 5 (3-TFMPP-3,4-MDBP isomer) | 5-HT1A | 188 | oup.com |

| Unsubstituted Phenyl Analogue 18 | 5-HT1A | 2.5 | nih.gov |

| NAN-190 | 5-HT1A | 0.6 | nih.gov |

| Spiro-dione analogue 5 (p-methoxy) | 5-HT1A | 2.2 | acs.org |

| Spiro-dione analogue 6 (o-fluoro) | 5-HT1A | 35 | acs.org |

Derivatives of 1-(3,5-Difluorophenyl)piperazine (B70331) have been shown to interact with sigma (σ) receptors, which are implicated in various neurological functions and diseases. Specifically, these derivatives can inhibit NMDA-stimulated dopamine release through their action on σ1 receptors. This property is also observed in 2,4-difluoro analogues but is absent in corresponding dichloro derivatives.

The affinity and selectivity for σ1 versus σ2 receptors can be modulated by structural changes. For example, the piperazine analogue PB28 exhibits subnanomolar affinity for σ2 receptors but also has high affinity for σ1 receptors, resulting in only moderate selectivity. nih.gov Systematic studies comparing N-phenylpropyl-N'-benzylpiperazine and N-phenylpropyl-4-benzylpiperidine analogues have found that the piperidine-containing compounds generally show higher affinity for both σ1 and σ2 receptors than their piperazine counterparts. semanticscholar.org This suggests that the basicity and hydrogen bonding capacity of the nitrogen atom in the ring are crucial for sigma receptor interaction. semanticscholar.orgscielo.br

Table 3: Sigma Receptor Binding Affinities of Selected Piperazine Analogues

| Compound | σ1 Ki (nM) | σ2 Ki (nM) | σ2/σ1 Selectivity | Reference |

|---|---|---|---|---|

| R(-)PPAP (5R) | 11 | 61 | 0.18 | scielo.br |

| Piperazine Analogue 83 | 13100 | 149 | 87.9 | scielo.br |

| Piperazine Analogue 81 | >10000 | 290 | >34 | scielo.br |

| Piperazine Analogue 68 | 1.5 | 11 | 0.14 | scielo.br |

Beyond dopaminergic and serotonergic systems, phenylpiperazine analogues have demonstrated affinity for other receptors, notably adrenergic receptors. For example, 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (NAN-190) binds with high affinity to both 5-HT1A (Ki = 0.6 nM) and α1-adrenergic receptors (Ki = 0.8 nM). nih.gov Structure-activity relationship studies aimed at improving this selectivity found that replacing the phthalimide (B116566) group with a bulky adamantane-carboxamido group retained high 5-HT1A affinity (Ki = 0.4 nM) while significantly reducing α1-adrenergic affinity, resulting in a 160-fold selectivity. nih.gov

In another study, the substitution pattern of fluorine atoms on the phenyl ring was shown to be critical for α1d-adrenergic receptor (α1d-AR) affinity and selectivity. acs.org A 2,5-difluoro substitution pattern was found to be optimal, decreasing affinity for 5-HT1A and α1a receptors while maintaining high affinity for the α1d-AR. acs.org

Enzyme Inhibition Studies

Cholinesterase enzymes, acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical targets in the symptomatic treatment of Alzheimer's disease. researchgate.netnih.gov A number of piperazine derivatives have been synthesized and evaluated for their ability to inhibit these enzymes.

In one study, a series of phthalimide-based piperazine analogues were synthesized, with the 4-fluorophenyl derivative showing the most potent AChE inhibition in the series (IC50 = 16.42 µM). nih.gov However, this was still less potent than the reference drug donepezil (B133215) (IC50 = 0.41 µM). nih.gov Another study on thiazolylhydrazone derivatives identified compounds with significant AChE inhibitory activity (IC50 values as low as 0.0317 µM), while none of the compounds showed significant BChE inhibition. nih.gov

Conversely, research focused on developing selective BChE inhibitors has also utilized the piperazine scaffold. nih.gov The rationale is that BChE levels increase relative to AChE as Alzheimer's disease progresses. nih.gov Hybrid molecules incorporating piperazine have been designed as dual-binding site inhibitors, interacting with both the catalytic active site and the peripheral anionic site of cholinesterases. mdpi.comnih.gov For example, some piperazine-oxadiazole hybrids showed potent inhibition of both human AChE and BChE. researchgate.net

Table 4: Cholinesterase Inhibitory Activity of Selected Piperazine Analogues

| Compound Series | Target Enzyme | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| Phthalimide-piperazine derivative 4b (4-Fluorophenyl) | AChE | 16.42 µM | nih.gov |

| Thiazolylhydrazone derivative 3a | AChE | 0.0496 µM | nih.gov |

| Thiazolylhydrazone derivative 3c | AChE | 0.0317 µM | nih.gov |

| Thiazolylhydrazone derivative 3i | AChE | 0.2158 µM | nih.gov |

| Thiazole-piperazine derivative 10 | hAChE | 0.151 µM | researchgate.net |

| Piperazine-oxadiazole hybrid 5d | hAChE | Comparable to Donepezil | researchgate.net |

| Piperazine-oxadiazole hybrid 5f | hBChE | Comparable to Rivastigmine | researchgate.net |

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

Analogues of this compound have been investigated as potential inhibitors of Dipeptidyl Peptidase-IV (DPP-IV), an enzyme crucial for glucose homeostasis. nih.gov DPP-IV inhibitors work by increasing the levels of incretin (B1656795) hormones, which in turn enhances insulin (B600854) secretion and reduces glucagon (B607659) levels. nih.govnih.gov

Research into a series of nine 1,4-bis(phenylsulfonyl) piperazine derivatives demonstrated their potential as DPP-IV inhibitors. nih.gov In vitro testing of these compounds at a concentration of 100 µmol L-1 showed inhibitory activity ranging from 11.2% to 22.6%. nih.gov Structure-activity relationship studies indicated that the electronic properties of the substituents on the phenyl ring play a critical role in the inhibitory activity. The presence of electron-withdrawing groups, such as chlorine, was found to enhance the compound's inhibitory effect more than electron-donating groups like a methyl group at the same position. nih.gov Conversely, substitutions at the meta-position on the phenyl ring were found to be unfavorable for activity. nih.gov

Table 1: In Vitro DPP-IV Inhibition by Piperazine Sulfonamide Derivatives

| Compound Type | Substitution Pattern | Inhibition (%) at 100 µmol L-1 |

|---|---|---|

| Piperazine Sulfonamide | Electron-withdrawing groups (e.g., Cl) | Higher activity |

| Piperazine Sulfonamide | Electron-donating groups (e.g., CH3) | Lower activity |

| Piperazine Sulfonamide | Meta-substitution | Disfavored |

Data sourced from a study on 1,4-bis(phenylsulfonyl) piperazine derivatives. nih.gov

Urease Enzyme Inhibition

Derivatives based on the piperazine scaffold have shown significant promise as urease inhibitors. Urease, an enzyme that catalyzes the hydrolysis of urea, is implicated in diseases caused by pathogens like Helicobacter pylori. ijcps.com

Studies on ureido and thioureido derivatives of amino acids conjugated with 2,3-dichlorophenyl piperazine revealed potent antiurease activity. ijcps.com Many of these derivatives exhibited IC50 values below 10 μM. ijcps.com Notably, compounds featuring a fluoro group at the para position of the phenyl ring displayed exceptional urease inhibition, with IC50 values under 5 μM, which is significantly more potent than the standard inhibitor, thiourea (B124793) (IC50 = 21.0 μM). ijcps.com Further investigations into thiourea conjugates with fluorine and chlorine substituents at the meta or para positions confirmed their predominant urease inhibitory effects. core.ac.ukresearchgate.net One such analogue proved to be approximately ten times more potent than the thiourea standard, with an IC50 value of 2 µM. core.ac.ukresearchgate.netresearchgate.net

Table 2: Urease Inhibition by Phenylpiperazine Analogues

| Compound Class | Substitution | IC50 Value (μM) |

|---|---|---|

| Dipeptide-Thiourea Conjugate | Fluoro/Chloro at meta/para position | 2.0 |

| Amino Acid-Urea/Thiourea Conjugate | Fluoro at para position | < 5.0 |

| Standard Inhibitor | Thiourea | 21.0 ± 0.11 |

Data compiled from studies on dichlorophenyl piperazine conjugates. ijcps.comcore.ac.ukresearchgate.net

DHCR7 Enzyme Inhibition

Analogues of phenylpiperazine have been identified as potent inhibitors of 7-dehydrocholesterol (B119134) reductase (DHCR7), the final enzyme in the cholesterol biosynthesis pathway. researchgate.netnih.govnih.gov Inhibition of DHCR7 leads to an accumulation of 7-dehydrocholesterol (7-DHC), a toxic and highly oxidizable compound. researchgate.net

Specifically, 2,3-(dichlorophenyl)piperazine, a common metabolite of antipsychotic drugs such as aripiprazole and cariprazine (B1246890), has been shown to inhibit DHCR7 activity at concentrations comparable to the potent teratogen AY9944. nih.govnih.govscience.gov Studies using cultured Neuro2a cells demonstrated that cariprazine can affect 7-DHC and cholesterol levels at concentrations as low as 5 nM. researchgate.netnih.gov This inhibition results in an increase in both the 7-DHC/cholesterol and 7-dehydrodesmosterol/desmosterol ratios. nih.gov These findings from cell culture experiments were further corroborated in mouse models, where treatment with cariprazine led to elevated levels of 7-DHC in both the brain and serum. nih.govnih.gov

Poly(ADP-ribose) polymerase-1 (PARP-1) Inhibition

The piperazine scaffold is recognized as an important structural fragment in the development of Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors, which are crucial targets in cancer therapy due to their role in DNA repair and apoptosis. nih.gov The FDA-approved PARP-1 inhibitor Olaparib, for instance, incorporates a piperazine fragment in its structure. nih.gov

Research has focused on identifying novel and selective PARP-1 inhibitors based on the piperazine core. nih.gov In one such effort, a database of compounds containing piperazine fragments was virtually screened against the PARP-1 binding pocket. nih.gov Further investigations into piperazine-substituted 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone (B79779) derivatives also explored their potential as PARP-1 inhibitors through in silico analyses, including molecular docking and molecular dynamics simulations. nih.gov Another potent, cell-penetrant PARP-1 inhibitor, known as Pip6, also features a complex heterocyclic structure that includes a piperazine-like ring. sigmaaldrich.com These studies underscore the value of the piperazine moiety in designing next-generation PARP-1 inhibitors. nih.gov

Beta-1,3-Glucan Synthase Inhibition

Analogues of this compound have been identified as inhibitors of beta-1,3-glucan synthase, a key enzyme responsible for synthesizing a major component of the fungal cell wall. researchgate.netsci-hub.se This makes it a promising target for novel antifungal agents. researchgate.netnih.govnih.gov

A structure-activity relationship study led to the identification of 2-(3,5-difluorophenyl)-4-(3-fluorocyclopentyloxy)-5-[4-(isopropylsulfonyl)piperazin-1-yl]-pyridazin-3(2H)-one as a beta-1,3-glucan synthase inhibitor. researchgate.net In a separate study, screening of a chemical library identified another piperazine derivative, (2,6-difluoro-phenyl)-carbamic acid 3-(4-benzothiazol-2-yl-piperazine-1-yl)-propyl ester (GSI578), as a potent inhibitor of Candida albicans 1,3-beta-D-glucan synthase, with an IC50 value of 0.16 microM. researchgate.net This compound exhibited in vitro antifungal activity against pathogenic fungi, including C. albicans and Aspergillus fumigatus. researchgate.net The mechanism was suggested to be linked to the FKS1 gene, which encodes a putative catalytic subunit of the enzyme. researchgate.net

Table 3: Beta-1,3-Glucan Synthase Inhibition by Piperazine Analogues

| Compound | Target Organism | IC50 Value (μM) |

|---|---|---|

| (2,6-difluoro-phenyl)-carbamic acid 3-(4-benzothiazol-2-yl-piperazine-1-yl)-propyl ester (GSI578) | Candida albicans | 0.16 |

Data from a study identifying novel chemical classes of 1,3-beta-D-glucan synthase inhibitors. researchgate.net

Mechanisms of Action at the Molecular Level

Ligand-Target Interaction Analysis via Biochemical Assays

Understanding the interaction between ligands and their target enzymes at the molecular level is crucial for rational drug design. Biochemical assays, coupled with computational methods like molecular docking, provide detailed insights into these interactions.

For piperazine sulfonamide derivatives targeting DPP-IV, induced-fit docking studies have been employed to elucidate their binding mode. nih.gov These analyses suggest that the compounds occupy the enzyme's binding domain and form hydrogen bonds with the backbones of several key amino acid residues, including R125, E205, E206, F357, K554, W629, Y631, Y662, and R669. nih.gov

In the context of PARP-1 inhibition, in silico modeling of piperazine-substituted naphthoquinone derivatives was performed to determine their binding mode. nih.gov These computational studies are essential for understanding the structural features required for potent inhibition. nih.gov Similarly, for piperazine-based dithiocarbamates with anticancer potential, in silico modeling showed a binding affinity and conformational alignment within the lipophilic site of the target enzyme, consistent with their observed antiproliferative activity. nih.gov

Molecular modeling techniques have also been used to explore the dual-target activity of piperazine derivatives. For instance, replacing a piperidine (B6355638) moiety with a piperazine in certain compounds significantly altered their binding affinity for histamine (B1213489) H3 and σ1 receptors, highlighting the critical role of the piperazine ring in ligand-receptor interactions. acs.org These computational approaches, including protein preparation, ligand preparation, and binding affinity calculations, form a robust protocol for predicting and analyzing ligand-protein interactions for both known and structurally uncharacterized proteins. frontiersin.org

Allosteric Modulation Studies of Specific Targets

Allosteric modulators offer a sophisticated approach to influencing receptor activity by binding to a site distinct from the primary (orthosteric) binding site. This can lead to more nuanced control of cellular signaling pathways.

Research into piperazine derivatives has identified compounds that act as allosteric modulators for various receptors. For instance, studies on the P2X(7) receptor have revealed that certain glycinamide (B1583983) derivatives containing a piperazine moiety can act as negative allosteric modulators. nih.gov Specifically, GW791343, which features a difluorophenyl group, was found to be a negative allosteric modulator of the human P2X(7) receptor. nih.gov This was determined through receptor protection studies which showed that the compound did not compete with the natural agonist ATP for its binding site. nih.gov Interestingly, the same compound, GW791343, exhibited positive allosteric modulation at the rat P2X(7) receptor, highlighting species-dependent differences in its modulatory effects. nih.gov

In the realm of metabotropic glutamate (B1630785) receptors (mGluRs), which are crucial for synaptic plasticity and are implicated in various neurological and psychiatric disorders, piperazine-containing compounds have been extensively studied as allosteric modulators. monash.edu For example, 1-(4-(2,4-difluorophenyl)piperazin-1-yl)-2-((4-fluorobenzyl)oxy)ethanone (DPFE) has been identified as a positive allosteric modulator (PAM) of the mGlu5 receptor. monash.eduacs.org PAMs enhance the effect of the endogenous agonist, in this case, glutamate. acs.org Studies using human embryonic kidney (HEK293A) cells expressing the mGlu5 receptor have shown that DPFE can potentiate the receptor's response to glutamate. acs.orgbiorxiv.org

The complexity of allosteric modulation is further underscored by the concept of "biased modulation," where a modulator can preferentially enhance certain signaling pathways over others. monash.edu DPFE, along with other mGlu5 modulators, has been shown to exhibit such biased agonism, suggesting that its effects are not a simple amplification of the glutamate signal but a more selective modulation of the receptor's function. monash.edu

The following table summarizes the allosteric modulatory activity of selected this compound analogues and related compounds.

| Compound Name | Target Receptor | Modulatory Effect | Species |

| GW791343 | P2X(7) | Negative Allosteric Modulator | Human |

| GW791343 | P2X(7) | Positive Allosteric Modulator | Rat |

| DPFE | mGlu5 | Positive Allosteric Modulator (PAM) | Human |

Cell-Based Functional Assays for Receptor Agonism/Antagonism (excluding clinical implications)

Cell-based functional assays are indispensable tools for characterizing the pharmacological activity of novel compounds at the cellular level. These assays can determine whether a compound activates (agonism) or inhibits (antagonism) a specific receptor.

For piperazine derivatives, a variety of cell-based assays have been employed to elucidate their receptor activity profiles. For example, in the study of dopamine receptor ligands, HEK293 cells expressing human D2 or D3 receptors have been used to measure the binding affinities and functional activities of novel 4-phenylpiperazine derivatives. nih.gov These assays revealed that enantiomers of the same compound can have markedly different efficacies, with one acting as an antagonist or weak partial agonist and the other as a more potent partial agonist. nih.gov

In the context of serotonin receptors, functional assays measuring adenylyl cyclase activity have been used to characterize the antagonistic properties of phenoxyalkyltriazine derivatives of piperazine at the 5-HT6 receptor. mdpi.com These assays, conducted in cells expressing the human 5-HT6 receptor, allow for the determination of a compound's ability to block the action of a reference agonist like serotonin. mdpi.com

Furthermore, functional assays are crucial for understanding the potential for "off-target" effects. For instance, while investigating D4 receptor antagonists for cocaine use disorder, researchers used cAMP and β-arrestin recruitment assays to assess the functional activity of piperazine-containing compounds at D2, D3, and D4 receptors. chemrxiv.org These assays revealed that subtle structural modifications to the piperazine scaffold could significantly alter a compound's functional profile, shifting it from a partial agonist to a full antagonist at the target receptor while also affecting its activity at other related receptors. chemrxiv.org

The table below provides a summary of the receptor activity of various piperazine derivatives as determined by cell-based functional assays.

| Compound Class | Receptor Target | Functional Activity | Assay Type |

| 4-Phenylpiperazine derivatives | Dopamine D2/D3 | Antagonist/Partial Agonist | Radioligand Binding, Functional Assays |

| Phenoxyalkyltriazine derivatives | Serotonin 5-HT6 | Antagonist | Adenylyl Cyclase Activity |

| Piperazine-containing compounds | Dopamine D2/D3/D4 | Partial Agonist/Full Antagonist | cAMP and β-arrestin Recruitment |

| Indazole and piperazine scaffolds | Dopamine D2, Serotonin 5-HT1A/5-HT2A | Antagonist/Agonist | cAMP signaling, IP production |

Antiproliferative and Antimicrobial Activities of this compound Derivatives (as desired therapeutic effects)

Beyond their effects on the central nervous system, piperazine derivatives have garnered significant interest for their potential as antiproliferative and antimicrobial agents.

Antiproliferative Activity:

A growing body of research demonstrates the antiproliferative effects of piperazine-containing compounds across a range of cancer cell lines. nih.govmdpi.com For instance, certain piperazine derivatives have shown the ability to inhibit the proliferation of human chronic myelogenous leukemia (K-562) cells. iiarjournals.org In some cases, these compounds exhibit synergistic effects when combined with established anticancer drugs. iiarjournals.org

The antiproliferative mechanism of these derivatives can be multifaceted. Studies on 3(2H)-pyridazinone derivatives with a piperazinyl linker have indicated that their effectiveness against gastric adenocarcinoma cells is influenced by the nature and position of substituents on the aryl rings. nih.gov Specifically, para-halogen substitution on the phenyl ring attached to the piperazine linker was found to be important for antiproliferative activity. nih.gov

Furthermore, piperazine-substituted pyranopyridines have been identified as having antiproliferative activity against various cancer cell lines, with their mechanism of cytotoxicity involving the induction of apoptosis. nih.gov Similarly, arylpiperazine derivatives are being explored for their potential in cancer therapy, with some compounds showing promising activity against breast and prostate cancer cells. mdpi.com

The table below presents data on the antiproliferative activity of selected piperazine derivatives.

| Compound Class | Cancer Cell Line | Activity |

| Piperazine derivatives | K-562 (Chronic Myelogenous Leukemia) | Inhibition of proliferation |

| 3(2H)-Pyridazinone derivatives | AGS (Gastric Adenocarcinoma) | Antiproliferative |

| Piperazine-substituted pyranopyridines | Various cancer cell lines | Antiproliferative, induction of apoptosis |

| Thiazolinylphenyl-piperazine compounds | Breast and Prostate cancer cells | Reduction in cell viability |

Antimicrobial Activity:

Piperazine derivatives have also emerged as a promising class of antimicrobial agents, with activity against both bacteria and fungi. nih.govderpharmachemica.comresearchgate.net The antimicrobial efficacy of these compounds is often dependent on the specific substituents attached to the piperazine core.

For example, a series of novel Mannich bases containing a piperazine moiety demonstrated significant activity against Gram-positive bacteria, particularly staphylococci, and also showed high fungistatic activity against Candida species. nih.gov In some instances, the introduction of a nitrophenyl substituent at the four-position of the piperazine ring was found to enhance both antibacterial and antifungal activity. nih.gov

Other studies have explored the synthesis of various piperazine derivatives and screened them against a panel of Gram-positive and Gram-negative bacteria. researchgate.net The results have often indicated that many of these compounds possess in vitro antibacterial activity. researchgate.net Furthermore, hybrid molecules incorporating a piperazine ring with other pharmacologically active scaffolds, such as quinazoline-triazine, have also shown appreciable antimicrobial activity. tandfonline.com

The following table summarizes the antimicrobial activity of different classes of piperazine derivatives.

| Compound Class | Target Organisms | Activity |

| Mannich bases with piperazine moiety | Gram-positive bacteria (Staphylococcus spp.), Candida spp. | Antibacterial, Fungistatic |

| Substituted piperazine derivatives | Gram-positive and Gram-negative bacteria | Antibacterial |

| monash.edunih.govnih.govtriazinyl piperazine analogues | Gram-positive and Gram-negative bacteria, Candida albicans, Aspergillus niger | Antimicrobial |

| Chalcones with piperazine moiety | Staphylococcus aureus, Escherichia coli, Candida albicans | Antimicrobial |

Computational Chemistry and Molecular Modeling of 2 3,5 Difluorophenyl Piperazine

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This technique is instrumental in understanding the binding mechanism of 2-(3,5-difluorophenyl)piperazine derivatives and in predicting their affinity for various biological targets.

Binding Mode Predictions for Target Receptors and Enzymes

Molecular docking studies on derivatives of phenylpiperazine have revealed key interactions that drive their binding to various receptors. For instance, in studies of N-phenylpiperazine derivatives targeting the α1A-adrenoceptor, docking simulations have identified crucial binding sites. The binding of these derivatives is often driven by the formation of hydrogen bonds and electrostatic forces. rsc.org Key amino acid residues such as Asp106, Gln177, Ser188, Ser192, and Phe193 have been identified as the main binding sites for some N-phenylpiperazine derivatives within the α1A-adrenoceptor. rsc.org

The affinity of these compounds for the receptor is influenced by the functional groups present, including the ionizable piperazine (B1678402) ring, hydrogen bond acceptors, and hydrophobic moieties. rsc.org The 3,5-difluoro substitution on the phenyl ring of this compound is particularly noteworthy. In the development of NaV1.7 inhibitors, a 3,5-difluorophenyl A-ring was found to provide an optimal balance of potency and selectivity. nih.gov This suggests that the fluorine atoms are likely involved in crucial interactions within the receptor's binding pocket, potentially through halogen bonds or by modulating the electronic properties of the phenyl ring.

In another example, docking studies of 1-arylsulfonyl-4-phenylpiperazine derivatives with enzymes like α-glucosidase have been performed to understand their inhibitory potential. pjps.pk These studies help in elucidating the binding mode and identifying the most promising candidates for further development. Similarly, computational studies on purine-linked piperazine derivatives targeting Mycobacterium tuberculosis MurB have shown that compounds with more electronegative substituents on the phenyl ring exhibit better anti-TB activity, with some showing high binding energies and strong hydrogen-bonding interactions. bohrium.com

Table 1: Predicted Interacting Residues for Phenylpiperazine Derivatives in Various Receptors

| Target Receptor/Enzyme | Key Interacting Residues | Type of Interaction |

| α1A-Adrenoceptor | Asp106, Gln177, Ser188, Ser192, Phe193 | Hydrogen Bonds, Electrostatic Forces |

| Mtb MurB | Not specified | Hydrogen Bonds |

| Topoisomerase II | Not specified | Binding to DNA-Topo II complex and minor groove of DNA |

Note: This table is a generalized representation based on studies of various phenylpiperazine derivatives.

Conformational Analysis within Active Sites

The conformation of a ligand within the active site of a receptor is a critical determinant of its binding affinity and efficacy. The piperazine ring in this compound can adopt different conformations, such as chair, boat, or twist-boat. Molecular docking simulations can predict the most stable conformation of the ligand within the binding pocket.

For phenylpiperazine derivatives, the orientation of the phenyl ring and the piperazine moiety relative to each other and to the interacting amino acids is crucial. The flexibility of the ligand is often accounted for during docking to allow it to adjust its conformation to fit optimally within the binding site. pjps.pk The resulting binding pose provides valuable information on the spatial arrangement of the ligand and its key functional groups, which is essential for understanding structure-activity relationships (SAR).

Molecular Dynamics Simulations for Dynamic Ligand-Protein Complexes

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex over time and the flexibility of both the ligand and the protein.

Stability and Conformational Dynamics of this compound Derivatives

MD simulations can be employed to assess the stability of the binding pose of this compound derivatives predicted by molecular docking. By simulating the movement of atoms over time, MD can reveal whether the ligand remains stably bound in the active site or if it undergoes significant conformational changes or even dissociates from the receptor.

In studies of piperidine (B6355638)/piperazine-based compounds, MD simulations have been used to analyze the stability of ligand-protein complexes and to identify crucial amino acid residues that maintain the interaction. nih.gov For fluorinated compounds, MD simulations have shown that they can have stronger interactions with lipids in the cell membrane compared to their non-fluorinated counterparts, which can affect their transport across the membrane. rsc.org This highlights the importance of considering the dynamic behavior of the entire system, including the biological membrane.

Solvent Effects and Binding Site Flexibility

MD simulations explicitly include solvent molecules, typically water, allowing for a more realistic representation of the biological environment. This is particularly important for understanding the role of water molecules in mediating ligand-protein interactions. Fluorine substituents, for instance, can disrupt the water network within a binding site, leading to entropic gains that can influence binding affinity. nih.gov

Furthermore, MD simulations account for the flexibility of the binding site. The amino acid side chains in the active site are not rigid and can adjust their conformations to accommodate the ligand. This induced-fit mechanism is a key aspect of molecular recognition that can be effectively studied using MD simulations.

Pharmacophore Modeling for Rational Drug Design

Pharmacophore modeling is a powerful tool in rational drug design that involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target and exert a biological effect.

A pharmacophore model for a series of N-aryl and N-heteroaryl piperazine α1A-adrenoceptor antagonists was developed and consisted of a positive nitrogen center, a donor atom center, two acceptor atom centers, and two hydrophobic groups. nih.gov Such models serve as a 3D query to screen large compound libraries for new potential ligands.

For derivatives of this compound, a pharmacophore model would likely include features such as a hydrophobic group representing the difluorophenyl ring, a hydrogen bond acceptor/donor corresponding to the piperazine nitrogens, and potentially specific features for the fluorine atoms if they are involved in key interactions. Structure-based pharmacophore models can be derived from the crystal structure of a ligand-protein complex, providing a more accurate representation of the required interactions. scirp.org These models are invaluable for designing new molecules with improved affinity and selectivity for the target receptor.

Identification of Key Pharmacophoric Features of this compound

Pharmacophore modeling is a cornerstone in understanding the essential structural motifs of a molecule required for its biological activity. For this compound, a typical pharmacophore model highlights several key features:

Aromatic Ring: The 3,5-difluorophenyl group often acts as a crucial hydrophobic feature, engaging in van der Waals and pi-pi stacking interactions within the binding pocket of a target protein.

Hydrogen Bond Acceptors/Donors: The nitrogen atoms of the piperazine ring are critical. One nitrogen often acts as a hydrogen bond acceptor, while the other, depending on its substitution, can be a hydrogen bond donor or acceptor. These interactions are vital for anchoring the molecule to specific amino acid residues.

Ionizable Features: The basic nitrogen of the piperazine ring can be protonated at physiological pH, forming a positive ionizable feature that can engage in electrostatic interactions or salt bridges with acidic residues in the target protein. nih.govrsc.org

The relative arrangement of these features in three-dimensional space is critical for biological recognition. For instance, in the context of G-protein coupled receptors (GPCRs), the distance and orientation between the aromatic ring and the basic nitrogen are often determinant factors for affinity and selectivity. rsc.org

Virtual Screening Strategies Based on this compound Core

The this compound core serves as an excellent starting point for virtual screening campaigns to identify novel and potent drug candidates. nih.govtandfonline.com These strategies can be broadly categorized as ligand-based and structure-based approaches. mdpi.com

Ligand-Based Virtual Screening (LBVS):

When the three-dimensional structure of the biological target is unknown, LBVS methods are employed. These rely on the principle that molecules with similar structures are likely to have similar biological activities.

Similarity Searching: This involves screening large chemical databases for molecules that are structurally similar to the this compound scaffold. Similarity is often quantified using 2D fingerprints or 3D shape-based methods. nih.gov

Pharmacophore-Based Screening: A pharmacophore model derived from this compound and other known active compounds is used as a 3D query to filter large compound libraries. nih.govmdpi.comresearchgate.netnih.gov This identifies molecules that possess the key pharmacophoric features in the correct spatial arrangement.

Structure-Based Virtual Screening (SBVS):

When the 3D structure of the target protein is available, SBVS methods can be utilized.

Molecular Docking: This is a widely used technique where a library of compounds is computationally "docked" into the binding site of the target protein. mdpi.comresearchgate.net The compounds are then ranked based on their predicted binding affinity, which is calculated using a scoring function that considers factors like electrostatic and van der Waals interactions. This approach has been successfully used to identify novel inhibitors for various targets using piperazine-containing scaffolds. nih.govresearchgate.net

| Strategy | Description | Application Example | Reference |

| Ligand-Based | Uses knowledge of active ligands to find new ones. | Identifying novel juvenile hormone agonists. | nih.gov |

| Structure-Based | Utilizes the 3D structure of the target protein. | Discovering potential neuromuscular blocking agents. | mdpi.com |

| Pharmacophore Modeling | Identifies essential features for biological activity. | Screening for natural anti-cancer agents. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This allows for the prediction of the activity of novel compounds and provides insights into the structural features that influence potency.

Development of Predictive Models for Biological Activity

For derivatives of this compound, QSAR models are developed by first calculating a variety of molecular descriptors for a set of compounds with known biological activities. insilico.eunih.gov These descriptors quantify various aspects of the molecular structure, such as electronic, steric, and hydrophobic properties.

Statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning techniques are then used to build a mathematical equation that correlates these descriptors with the observed biological activity. brieflands.comsemanticscholar.org A robust QSAR model should have high statistical significance and good predictive power, as assessed by internal and external validation techniques. openpharmaceuticalsciencesjournal.comnih.gov Such models can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. mdpi.com

Descriptors and Statistical Analyses in QSAR

A wide array of molecular descriptors can be used in QSAR studies of this compound derivatives. These can be broadly classified as:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, electrotopological state (E-state) indices, and connectivity indices. These describe the atomic connectivity and branching of the molecule.

3D Descriptors: These capture the three-dimensional properties of the molecule, such as molecular shape and volume.

Physicochemical Descriptors: LogP (lipophilicity), polar surface area (PSA), and molar refractivity.

The selection of appropriate descriptors is crucial for building a predictive QSAR model. researchgate.net

Statistical Analyses:

Several statistical methods are employed in QSAR to develop and validate the models:

Multiple Linear Regression (MLR): This is a common method for building linear QSAR models. brieflands.com

Partial Least Squares (PLS): This method is useful when the number of descriptors is large and there is multicollinearity among them.

Machine Learning Methods: Techniques like Support Vector Machines (SVM), Random Forest, and Artificial Neural Networks (ANN) are increasingly being used to build non-linear QSAR models, which can often capture more complex structure-activity relationships. nih.gov

The quality of a QSAR model is assessed using various statistical parameters, including the coefficient of determination (R²), the cross-validated R² (Q²), and the predictive R² for an external test set. openpharmaceuticalsciencesjournal.comnih.gov

| Category | Examples | Description |

| Descriptors | Molecular Weight, LogP, Topological Indices, 3D-MoRSE | Quantify various physicochemical and structural properties of molecules. researchgate.net |

| Statistical Methods | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Support Vector Machines (SVM) | Used to build mathematical models correlating descriptors with biological activity. nih.govsemanticscholar.org |

Quantum Chemical Calculations on Electronic Properties and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful tool for investigating the electronic properties and reactivity of this compound at the atomic level. tandfonline.comnih.govjksus.orgdntb.gov.uawur.nl

These calculations can determine a range of properties, including:

Optimized Molecular Geometry: Provides the most stable 3D conformation of the molecule.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. rsc.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how the molecule will interact with its biological target.

Atomic Charges: These calculations provide the partial charge on each atom, offering insights into the molecule's polarity and potential for electrostatic interactions.

By understanding these electronic properties, researchers can gain a deeper understanding of the molecule's reactivity and its potential to engage in specific interactions with a biological target, thereby aiding in the rational design of more effective drug candidates. researchgate.netacs.org

Analytical and Spectroscopic Characterization of 2 3,5 Difluorophenyl Piperazine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-(3,5-difluorophenyl)piperazine, a combination of ¹H, ¹³C, and ¹⁹F NMR would be essential for a complete structural assignment.

Proton (¹H) NMR for Structural Elucidation

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to observe distinct signals for the aromatic protons on the difluorophenyl ring and the protons of the piperazine (B1678402) ring, including the two amine (N-H) protons and the aliphatic (C-H) protons.

Aromatic Region: The 3,5-difluoro substitution pattern would result in a specific splitting pattern for the remaining aromatic protons. The proton at the C2 position of the phenyl ring would likely appear as a triplet, while the protons at the C4 and C6 positions would appear as a doublet of doublets, though specific chemical shifts and coupling constants are not available.

Piperazine Region: The protons on the piperazine ring would exhibit complex signals due to their diastereotopic nature and coupling with each other and the adjacent methine proton. The N-H protons would likely appear as broad singlets, and their chemical shift could be dependent on the solvent and concentration.

Carbon (¹³C) NMR for Carbon Skeleton Analysis

¹³C NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify their chemical environment. A typical spectrum would show distinct peaks for each carbon atom in the molecule.

Aromatic Carbons: Six signals would be expected for the phenyl ring carbons. The carbons directly bonded to fluorine (C3 and C5) would show large coupling constants (¹JCF), appearing as doublets. The other aromatic carbons would also exhibit smaller C-F couplings.

Aliphatic Carbons: The four carbon atoms of the piperazine ring would appear in the aliphatic region of the spectrum. Due to the substitution at C2, these four carbons would be chemically non-equivalent, giving rise to four distinct signals.

Fluorine (¹⁹F) NMR for Fluorine Atom Characterization

¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. sigmaaldrich.com Since the two fluorine atoms in this compound are chemically equivalent due to the molecule's symmetry, a single signal would be expected in the ¹⁹F NMR spectrum. This signal would be coupled to the adjacent aromatic protons, likely resulting in a triplet.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): Would reveal ¹H-¹H coupling correlations, helping to trace the connectivity of protons within the piperazine and phenyl rings.

HSQC/HMQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded ¹H and ¹³C atoms, linking proton signals to their attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two to three bonds, which is crucial for identifying the connection point between the phenyl ring and the piperazine ring and for assigning quaternary carbons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight of a compound and providing structural information through its fragmentation pattern. The molecular formula of this compound is C₁₀H₁₂F₂N₂, giving it a molecular weight of 198.21 g/mol . bldpharm.com

In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z 198. The fragmentation pattern would be characteristic of the piperazine ring structure, likely involving the cleavage of C-C and C-N bonds within the ring, leading to stable fragment ions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands.

N-H Stretching: Bands corresponding to the stretching vibrations of the two N-H bonds in the secondary amine groups of the piperazine ring would be expected in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the piperazine ring would be observed just below 3000 cm⁻¹.

C-F Stretching: Strong absorption bands for the C-F bonds would be prominent in the fingerprint region, typically between 1100 and 1350 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations would be visible in the 1450-1600 cm⁻¹ region.

N-H Bending: The bending vibration for the secondary amines would typically appear around 1500-1600 cm⁻¹.

Without access to published experimental data, the tables of specific spectral values for this compound cannot be generated.

X-ray Crystallography for Solid-State Molecular Structure Determination

As of the latest available data, a specific single-crystal X-ray diffraction study for this compound has not been publicly documented. However, analysis of closely related phenylpiperazine derivatives provides a strong foundation for predicting the likely solid-state characteristics of this compound. Such studies are fundamental in unequivocally determining the three-dimensional arrangement of atoms, bond lengths, and bond angles.

For analogous compounds, such as other halogen-substituted phenylpiperazines, X-ray crystallography has been instrumental. rsc.orgmdpi.comresearchgate.net These studies consistently reveal detailed information about the conformation of the piperazine ring and the spatial relationship between the phenyl and piperazine moieties. mdpi.comresearchgate.net

Chromatographic Methods for Purity Assessment and Enantiomeric Separation

Chromatographic techniques are indispensable for determining the purity of this compound and for separating its enantiomers. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are the most powerful and widely used methods for these purposes. csfarmacie.czchromatographyonline.com